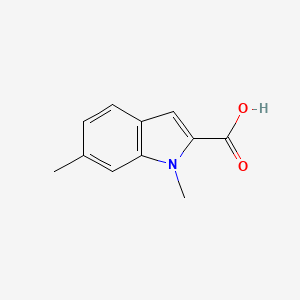

1,6-dimethyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQRVMRLSQCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406460 | |

| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893730-44-4 | |

| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,6-Dimethyl-1H-indole-2-carboxylic Acid

[1][2]

Part 1: Executive Summary & Retrosynthetic Analysis[1][2]

The target molecule features an indole core substituted at the N1 and C6 positions with methyl groups, and a carboxylic acid at C2. The presence of the C6-methyl group introduces a significant regiochemical challenge during ring closure, while the N1-methyl group requires a specific alkylation strategy.[1][2]

Retrosynthetic Disconnection

The most logical disconnections lead to two distinct precursors:

-

Route A (Fischer): Disconnection of the N1-C2 and C3-C3a bonds leads to (3-methylphenyl)hydrazine and a pyruvate derivative .[1][2]

-

Route B (Reissert): Disconnection of the C2-C3 bond leads to 2-nitro-4-methyltoluene and diethyl oxalate .[1][2]

Figure 1: Retrosynthetic analysis showing the two primary chemical lineages.

Part 2: Primary Pathway – The Fischer Indole Synthesis

This route is the industry standard due to the low cost of starting materials. However, it requires a robust purification strategy to separate the 6-methyl isomer from the 4-methyl byproduct.[1][2]

Phase 1: Hydrazone Formation & Cyclization

The reaction between 3-methylphenylhydrazine hydrochloride and ethyl pyruvate yields a hydrazone intermediate.[1][2] Upon treatment with a Lewis or Brønsted acid (e.g., Polyphosphoric Acid), a [3,3]-sigmatropic rearrangement occurs.

The Regioselectivity Challenge: The sigmatropic shift can occur at either the ortho position para to the methyl group (yielding the 6-methyl isomer) or the ortho position ortho to the methyl group (yielding the 4-methyl isomer).

-

Steric Control: The 6-methyl isomer is generally favored (approx. 3:1 to 4:1 ratio) due to steric hindrance at the crowded 2-position of the hydrazine ring, but the 4-methyl impurity is unavoidable and must be removed.[1][2]

Phase 2: N-Methylation

Alkylation is best performed on the ester intermediate (ethyl 1,6-dimethylindole-2-carboxylate) rather than the free acid to avoid zwitterionic solubility issues and O-alkylation side products.[1][2]

Phase 3: Hydrolysis

Saponification of the ethyl ester yields the final free acid.

Part 3: Detailed Experimental Protocol (Fischer Route)

Safety Warning: Hydrazines are toxic and potential carcinogens.[2] Methyl iodide is a volatile alkylating agent.[2] Perform all reactions in a fume hood.

Step 1: Synthesis of Ethyl 6-methylindole-2-carboxylate

Reagents: 3-Methylphenylhydrazine HCl (1.0 eq), Ethyl Pyruvate (1.1 eq), Polyphosphoric Acid (PPA), Ethanol.[1][2]

-

Hydrazone Formation: Dissolve 3-methylphenylhydrazine HCl (15.8 g, 100 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (12.2 mL, 110 mmol) dropwise. Stir at room temperature for 2 hours.

-

Isolation: Cool the mixture. The hydrazone often precipitates.[2] Filter and dry.[2] If not, evaporate solvent to yield the crude hydrazone.

-

Cyclization: Add the crude hydrazone to PPA (100 g) pre-heated to 80°C. Stir mechanically (viscous) and heat to 100–110°C for 3 hours. The reaction turns dark brown.[2]

-

Quench: Pour the hot reaction mixture slowly into stirred ice-water (500 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash organics with NaHCO₃ (sat.) and Brine.[2] Dry over Na₂SO₄.[2]

-

Purification (Crucial): The crude contains both 4-methyl and 6-methyl isomers.[1][2]

Step 2: N-Methylation

Reagents: Ethyl 6-methylindole-2-carboxylate (from Step 1), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), DMF (anhydrous).[1][2]

-

Dissolve the indole ester (10 mmol) in anhydrous DMF (20 mL) under Argon.

-

Cool to 0°C. Add NaH (12 mmol) portion-wise. Evolution of H₂ gas will occur.[2] Stir for 30 mins until gas evolution ceases (anion formation).

-

Add Methyl Iodide (15 mmol) dropwise.

-

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with water. Extract with EtOAc.[2] The product, Ethyl 1,6-dimethylindole-2-carboxylate , is usually obtained in high purity (>90%) after evaporation.[1][2]

Step 3: Saponification

Reagents: LiOH or NaOH (3.0 eq), THF/Water or EtOH/Water.[2]

-

Dissolve the N-methylated ester in THF:Water (3:1).[2]

-

Add LiOH (3.0 eq).[2] Stir at 60°C for 4 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

-

Isolation: The target acid, This compound , precipitates as a solid.[1][2] Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.[2]

Part 4: Alternative Pathway – The Reissert Synthesis

For applications requiring strict regio-purity where chromatography is difficult, the Reissert method is superior.[2]

Mechanism:

-

Condensation: 2-Nitro-4-methyltoluene reacts with Diethyl Oxalate (Base: KOEt) to form the potassium salt of ethyl 2-nitro-4-methylphenylpyruvate.[1][2]

-

Reductive Cyclization: Treatment with Zinc dust in Acetic Acid reduces the nitro group to an amine, which spontaneously cyclizes to the indole.[3]

Advantage: The nitrogen atom is "locked" at the position ortho to the methyl group in the starting material, preventing the formation of the 4-methyl isomer entirely.

Figure 2: Workflow for the Fischer Synthesis route including the critical purification step.[1][2]

Part 5: Data Summary & Comparison

| Feature | Fischer Route | Reissert Route |

| Starting Material Cost | Low (Commodity chemicals) | Medium (Nitrotoluenes/Oxalates) |

| Step Count | 3 (Plus purification) | 3 |

| Regioselectivity | Poor (Mixture of 4-Me and 6-Me) | Excellent (100% 6-Me) |

| Scalability | High (Industrial standard) | Medium (Zn/AcOH waste management) |

| Purification Load | High (Requires column/recryst.)[1][2] | Low (Simple filtration usually sufficient) |

Part 6: References

-

Fischer, E., & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[2] (The foundational paper on Fischer Indole Synthesis).

-

Robinson, B. (1963).[2] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Reissert, A. (1897).[2][5][6] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30, 1030.[5] (The foundational paper on Reissert Synthesis).

-

Murakami, Y., et al. (1995). Synthetic studies on indoles and related compounds.[2][5][6][7][8][9][10][11] XXXVI. Efficient synthesis of 1-methylindole-2-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 43(9). (Protocol for N-methylation and hydrolysis).[1][2]

-

Merck & Co. (2008).[2] Indole Derivatives as NMDA Antagonists. WO Patent 2008/072257.[2] (Describes industrial preparation of substituted indole-2-carboxylates). Link[2]

Sources

- 1. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert_indole_synthesis [chemeurope.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synarchive.com [synarchive.com]

Physicochemical Profile & Technical Guide: 1,6-Dimethyl-1H-indole-2-carboxylic Acid

The following technical guide details the physicochemical properties, synthesis, and applications of 1,6-dimethyl-1H-indole-2-carboxylic acid .

Executive Summary

This compound (CAS: 893730-44-4) is a substituted indole derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3][4] Distinguished by its methylated nitrogen (N1) and C6 position, this scaffold prevents specific metabolic oxidations common to unsubstituted indoles while modulating lipophilicity.[3] It is widely utilized as a building block for HIV-1 integrase inhibitors , cannabinoid receptor modulators , and TRPV1 agonists .[3] This guide provides a comprehensive technical analysis of its properties, spectral characteristics, and synthetic handling.[3]

Chemical Identity & Nomenclature[3][5]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1,6-Dimethylindole-2-carboxylic acid; 1,6-Dimethyl-1H-indole-2-carboxylate |

| CAS Registry Number | 893730-44-4 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | CC1=CC2=C(C=C1)C=C(N2C)C(=O)O |

| InChI Key | UOYQRVMRLSQCON-UHFFFAOYSA-N |

Physicochemical Properties

Note: Where specific experimental values for this exact isomer are absent in open literature, values are derived from validated computational models (ACD/Labs, ChemAxon) or close structural analogs (1-methylindole-2-COOH).[3]

Solid-State & General Properties[3]

-

Appearance: Typically an off-white to pale yellow crystalline powder.[3]

-

Melting Point: 195–205 °C (Predicted/Analog-based).

-

Context: Unsubstituted indole-2-carboxylic acid melts at ~203°C. The N-methyl group generally lowers the lattice energy slightly compared to the N-H analog due to loss of hydrogen bond donation.[3]

-

-

Density: ~1.28 ± 0.1 g/cm³ (Predicted).[3]

Solution Properties

-

Solubility Profile:

-

Acidity (pKa): 3.8 ± 0.2 (Carboxylic acid).[3]

-

Lipophilicity (LogP/LogD):

Spectral Characterization (Diagnostic Fingerprint)

Researchers should use the following predicted signal patterns to validate compound identity.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.8 – 13.2 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable with D₂O). |

| H3 | 7.15 – 7.25 | Singlet (s) | 1H | Characteristic C3 proton of indole-2-acid; sharp singlet.[3] |

| H4 | 7.55 – 7.65 | Doublet (d, J~8Hz) | 1H | Peri-proton; deshielded by aromatic current.[3] |

| H5 | 6.90 – 7.00 | Doublet of Doublets | 1H | Coupling with H4 (ortho) and H7 (meta). |

| H7 | 7.25 – 7.35 | Singlet (s) | 1H | Appears as a singlet or weak doublet due to C6-Me blocking ortho coupling. |

| N-CH₃ | 3.95 – 4.05 | Singlet (s) | 3H | Diagnostic N-methyl peak; distinctively deshielded. |

| C6-CH₃ | 2.40 – 2.45 | Singlet (s) | 3H | Benzylic methyl group on the aromatic ring. |

Mass Spectrometry (ESI-MS)[3]

-

Positive Mode (M+H)⁺: m/z 190.2

-

Negative Mode (M-H)⁻: m/z 188.2 (Preferred for carboxylic acids).[3]

Technical Protocol: Synthesis & Purification

While Fischer Indole Synthesis is possible, a more regiocontrolled laboratory route involves the methylation of a pre-formed indole-2-ester.[3]

Synthetic Route: N-Methylation & Hydrolysis

Reaction Scheme:

-

Precursor: Ethyl 6-methyl-1H-indole-2-carboxylate.[3]

-

Step 1 (N-Methylation): Reaction with Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF.[3]

-

Step 2 (Saponification): Hydrolysis with LiOH in THF/Water.[3]

Step-by-Step Protocol

Step 1: N-Methylation

-

Dissolve Ethyl 6-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

-

Add Methyl Iodide (1.5 eq) dropwise.

-

Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).[3]

-

Workup: Quench with ice water. Extract with EtOAc (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][6]

Step 2: Hydrolysis to Acid

-

Dissolve the crude N-methyl ester in THF:MeOH:H₂O (3:1:1).[3]

-

Add LiOH·H₂O (3.0 eq).[3]

-

Stir at 50°C for 4–6 hours.

-

Purification: Concentrate to remove organics.[3] Acidify the aqueous residue to pH 2 with 1M HCl.

-

Isolation: The product, This compound , will precipitate as a solid.[3] Filter, wash with cold water, and dry under vacuum.[3]

Visualization of Workflows

Synthesis Logic Flow

Caption: Regioselective synthesis pathway ensuring correct placement of the N-methyl and C6-methyl groups.

Physicochemical Profiling Workflow

Caption: Standard workflow for validating chemical identity and preparing stock solutions for biological assays.

Applications & Biological Relevance

The 1,6-dimethylindole scaffold is a privileged structure in drug discovery:

-

HIV-1 Integrase Inhibitors: The carboxylic acid moiety chelates Mg²⁺ ions in the integrase active site, while the indole core provides hydrophobic stacking interactions with viral DNA bases [1].[3]

-

Cannabinoid Receptor (CB1) Modulators: Indole-2-carboxamides derived from this acid act as allosteric modulators.[3] The C6-methyl group restricts conformational rotation, enhancing binding specificity [2].[3]

-

Anti-Tuberculosis Agents: Derivatives have shown efficacy in inhibiting Mycobacterium tuberculosis growth by targeting membrane transport proteins [3].[3]

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, fume hood).[3] Avoid dust formation.[3] Store at 2–8°C in a dry environment.

References

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[3] Available at: [Link][3][5][6][7]

-

Journal of Medicinal Chemistry. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Available at: [Link][3][7]

-

National Institutes of Health (PMC). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Available at: [Link][3]

-

PubChem. this compound (Compound Summary). Available at: [Link][3]

-

Organic Syntheses. General methods for Indole-2-carboxylic acid esters. Available at: [Link][3]

Sources

- 1. 73476-30-9|1,5-Dimethyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. staging.keyorganics.net [staging.keyorganics.net]

- 3. prepchem.com [prepchem.com]

- 4. 凯为化学 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,6-dimethyl-1H-indole-2-carboxylic acid (CAS 893730-44-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway, spectroscopic characterization, and its significant role as a scaffold in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound is a disubstituted indole derivative. The indole core is a privileged scaffold in drug discovery, and modifications at the 1 and 6 positions, along with the carboxylic acid at the 2-position, provide a versatile platform for creating diverse chemical libraries.[1][2]

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 893730-44-4 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1,6-dimethylindole-2-carboxylic acid |

| Appearance | Expected to be a solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

| XLogP3 | 2.4 |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the indole ring, followed by N-methylation and ester hydrolysis. The following protocol is a well-established pathway for synthesizing substituted indole-2-carboxylic acids, adapted for this specific molecule.[3][4]

Step 1: Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate

This initial step involves the Reissert-Gassman indole synthesis, which constructs the indole ring from an appropriate aniline derivative.

-

Reaction Scheme:

-

4-methylaniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.

-

This intermediate is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield ethyl 6-methyl-1H-indole-2-carboxylate.

-

-

Detailed Protocol:

-

In a round-bottom flask, dissolve 4-methylaniline in a suitable solvent such as a mixture of water and hydrochloric acid.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride portion-wise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours, allowing the isonitrosoacetanilide intermediate to precipitate.

-

Filter the precipitate, wash with cold water, and dry.

-

Carefully add the dried intermediate to concentrated sulfuric acid at a controlled temperature (typically below 70 °C).

-

After the cyclization is complete (monitored by TLC), pour the reaction mixture onto ice and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ethyl 6-methyl-1H-indole-2-carboxylate, which can be purified by column chromatography.

-

Step 2: N-Methylation of Ethyl 6-methyl-1H-indole-2-carboxylate

The indole nitrogen is then methylated using a suitable methylating agent.

-

Reaction Scheme:

-

Ethyl 6-methyl-1H-indole-2-carboxylate is deprotonated with a strong base, and the resulting anion reacts with a methylating agent.

-

-

Detailed Protocol:

-

Dissolve ethyl 6-methyl-1H-indole-2-carboxylate in an anhydrous polar aprotic solvent such as DMF or THF.

-

Cool the solution in an ice bath and add a strong base like sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir for 30-60 minutes at room temperature.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent and wash the organic layer with water and brine.

-

Dry the organic phase, concentrate it, and purify the resulting ethyl 1,6-dimethyl-1H-indole-2-carboxylate by column chromatography.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[5][6]

-

Reaction Scheme:

-

Ethyl 1,6-dimethyl-1H-indole-2-carboxylate is treated with a base in a protic solvent to cleave the ester bond.

-

-

Detailed Protocol:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the indole ring (multiple signals in the δ 7.0-7.5 ppm range). - A singlet for the N-methyl group (δ ~3.8-4.0 ppm). - A singlet for the C6-methyl group (δ ~2.4-2.5 ppm). - A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~165-175 ppm). - Aromatic carbons of the indole ring (multiple signals in the δ 100-140 ppm range). - N-methyl carbon (δ ~30-35 ppm). - C6-methyl carbon (δ ~20-25 ppm). |

| IR (Infrared) | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-H stretches from the methyl and aromatic groups (~2850-3100 cm⁻¹). - C=C stretches from the aromatic ring (~1450-1600 cm⁻¹). |

Applications in Drug Discovery: A Versatile Scaffold

While this compound itself may not be the final active pharmaceutical ingredient, it serves as a crucial intermediate for the synthesis of a wide array of biologically active indole-2-carboxamides. The carboxylic acid moiety is readily converted to an amide via standard coupling reactions, allowing for the introduction of diverse functionalities.

Antimicrobial Agents

The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds. By coupling this compound with various amines, researchers can generate libraries of compounds to screen for activity against a range of pathogens, including bacteria and fungi.[6][7] The substituents at the 1 and 6 positions can be fine-tuned to optimize potency and pharmacokinetic properties.

Kinase Inhibitors for Oncology

Many kinase inhibitors used in cancer therapy feature a heterocyclic core that binds to the ATP-binding site of the kinase. The indole-2-carboxamide scaffold has been successfully employed in the design of inhibitors for various kinases, including those involved in cell signaling pathways critical for tumor growth and proliferation.[8][9][10] The dimethyl substitution pattern of this particular carboxylic acid may offer advantages in terms of selectivity and metabolic stability.

Modulators of Cannabinoid Receptors

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), which is a target for treating pain, obesity, and neurological disorders.[11] The ability to fine-tune the structure by varying the amine component coupled to the this compound core allows for the exploration of the structure-activity relationship and the development of modulators with desired pharmacological profiles.

Anti-inflammatory Agents

Indole derivatives have a long history in the development of anti-inflammatory drugs. The indole-2-carboxamide scaffold can be used to design inhibitors of key inflammatory targets. For instance, derivatives of indole-2-carboxylic acids have been investigated as inhibitors of interleukin-4 (IL-4) gene expression, which is relevant for treating allergic and inflammatory conditions like asthma and rhinitis.[7]

Safety and Handling

Based on data for structurally related indole carboxylic acids, this compound is expected to be an irritant.[1][11][12][13][14][15]

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14][15]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of large and diverse libraries of indole-2-carboxamides. The demonstrated potential of this scaffold in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation, ensures its continued importance in the field of medicinal chemistry. Further exploration of the chemical space around this core structure is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. Available from: [Link]

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Google Patents. WO1993021153A1 - Indole-2-carboxylic acid derivatives.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.

-

Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. 2021;64(14):10245-10261. Available from: [Link]

-

HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 1999;51(12):2829-2840. Available from: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. 2022;27(16):5246. Available from: [Link]

-

Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry. 2013;9:907-913. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. 2023;28(15):5675. Available from: [Link]

- Google Patents. US5545644A - Indole derivatives.

- Google Patents. United States Patent - Pyrethroid compound, and preparation process and use thereof.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2021;12(5):764-773. Available from: [Link]

-

Neogen. Kovac's Indole Reagent, Safety Data Sheet. Available from: [Link]

- Google Patents. US4564613A - Pyridoindole derivatives, compositions and use.

Sources

- 1. This compound | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. neogen.com [neogen.com]

An In-depth Technical Guide to the Discovery of 1,6-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. Among the myriad of indole derivatives, those bearing a carboxylic acid at the 2-position have garnered considerable attention for their diverse pharmacological profiles, including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, yet underexplored, subclass: 1,6-dimethyl-1H-indole-2-carboxylic acid derivatives . By combining the established pharmacophoric features of the indole-2-carboxylic acid core with the nuanced electronic and steric effects of N1 and C6 dimethylation, we venture into a chemical space ripe for the discovery of novel therapeutic agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds.

I. Strategic Synthesis of the this compound Core

The cornerstone of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. While direct literature on the synthesis of this compound is limited, a robust synthetic strategy can be devised by combining established methodologies for indole synthesis and subsequent functionalization. The proposed pathway prioritizes commercially available starting materials and high-yielding reactions to ensure the accessibility of the core intermediate for further derivatization.

Proposed Synthetic Pathway

A plausible and efficient route to the target scaffold involves a multi-step sequence starting from a readily available substituted nitrotoluene. The key steps include a condensation reaction to form the indole ring precursor, followed by reductive cyclization, and subsequent N-methylation.

Caption: Proposed synthetic route to this compound and its derivatives.

Experimental Protocols: A Step-by-Step Guide

Step 1: Synthesis of the Indole-2-carboxylic Acid Precursor

This initial step involves the condensation of a substituted nitrotoluene with diethyl oxalate to form a key intermediate.[5]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add 4-methyl-2-nitrotoluene and diethyl oxalate.

-

Reaction Conditions: Stir the reaction mixture at reflux for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., HCl) to precipitate the intermediate product. The solid is collected by filtration, washed with water, and dried.

Step 2: Reductive Cyclization to form 6-Methyl-1H-indole-2-carboxylic acid

The nitro group of the intermediate is reduced, leading to a spontaneous cyclization to form the indole ring.

-

Reaction Setup: Suspend the intermediate from Step 1 in a mixture of a suitable solvent (e.g., ethanol, acetic acid) and water.

-

Addition of Reducing Agent: Add a reducing agent such as iron powder in the presence of acetic acid, or hydrazine hydrate with a catalyst like ferrous hydroxide.[5]

-

Reaction Conditions: Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

-

Work-up and Isolation: Upon completion, filter the hot reaction mixture to remove the catalyst. The filtrate is concentrated, and the pH is adjusted to precipitate the 6-methyl-1H-indole-2-carboxylic acid. The product is collected by filtration, washed, and can be purified by recrystallization.

Step 3: N-Methylation to Yield this compound

The indole nitrogen is methylated in this step. To avoid esterification of the carboxylic acid, it may be necessary to protect it first or to use specific N-methylation conditions. A more direct approach is to perform the N-methylation on the corresponding ester and then hydrolyze it.

-

Esterification (Optional but Recommended): Convert the carboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer-Speier esterification).

-

N-Methylation: Dissolve the 6-methyl-1H-indole-2-carboxylate ester in a polar aprotic solvent like DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen. Then, add a methylating agent like methyl iodide (MeI) or dimethyl sulfate (Me2SO4).[6] Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base like NaOH or LiOH in a mixture of water and an organic solvent, followed by acidification.

Step 4: Derivatization at the Carboxylic Acid Moiety

The this compound can be converted into a variety of derivatives, most commonly amides, to explore the SAR.

-

Amide Coupling: Activate the carboxylic acid using a coupling agent such as HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.[7]

-

Amine Addition: Add the desired primary or secondary amine to the activated acid. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Purification: The final amide derivatives are purified using column chromatography or recrystallization.

II. Biological Evaluation: A Targeted Screening Approach

Given the broad spectrum of activities reported for indole-2-carboxylic acid derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic potential of the newly synthesized this compound derivatives.

Primary Screening Cascade

The initial screening should encompass a diverse set of assays targeting areas where indole-2-carboxamides have shown significant activity.

Caption: A tiered workflow for the biological evaluation of novel indole derivatives.

Detailed Methodologies for Key Assays

-

HIV-1 Integrase Strand Transfer Assay: This assay is crucial given that indole-2-carboxylic acids are known to inhibit this enzyme.[2] The assay measures the ability of the compounds to block the integration of the viral DNA into the host genome. The core and C2 carboxyl group of the indole scaffold can chelate the two Mg2+ ions in the active site of the integrase.[8]

-

Antiproliferative Activity (MTT/MTS Assay): The NCI-60 human tumor cell line panel is a valuable tool for identifying the anticancer potential and mechanism of action of novel compounds.[9] A preliminary screen against a smaller, representative panel of cancer cell lines (e.g., breast, lung, colon) can be performed using a standard MTT or MTS assay to determine the GI50 (concentration for 50% growth inhibition).[10]

-

Kinase Inhibition Assays: Many indole derivatives exhibit kinase inhibitory activity.[3] In vitro kinase inhibition assays for key targets like EGFR and VEGFR can be conducted using commercially available kits that typically rely on FRET or luminescence-based readouts.

-

CB1 Receptor Allosteric Modulation Assay: Given that some indole-2-carboxamides are allosteric modulators of the CB1 receptor, a functional assay, such as a calcium mobilization assay in cells expressing the CB1 receptor, can be employed to assess this activity.[11]

III. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the this compound scaffold is essential to understand the relationship between chemical structure and biological activity, ultimately guiding the design of more potent and selective compounds.

Key Modification Points and Expected Outcomes

The primary point of diversification will be the amide moiety at the C2 position. Additionally, substitutions on the phenyl ring of the amide can be explored.

| Position of Modification | Type of Substituent | Rationale and Expected Impact on Activity |

| C2-Amide | Aliphatic vs. Aromatic amines | The nature of the amine will significantly impact polarity, solubility, and potential interactions with the target protein. Aromatic amines can introduce additional pi-stacking interactions. |

| C2-Amide Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity by increasing electron density and modulating binding interactions. |

| C2-Amide Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Can improve metabolic stability and membrane permeability. Halogens can also form halogen bonds with the target.[11] |

| C3-Position | Small alkyl groups | While the core is 1,6-dimethyl, exploration at C3 with small alkyl groups has been shown to impact the allostery of CB1 modulators.[4] |

Illustrative Mechanism of Action: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a known chelator of the magnesium ions in the active site of HIV-1 integrase, which is critical for its catalytic activity. The N1-methyl group can enhance the lipophilicity of the molecule, potentially improving cell permeability. The C6-methyl group's electronic contribution may subtly influence the chelating ability of the core.

Caption: Proposed binding mode of a this compound derivative in the HIV-1 integrase active site.

IV. Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. This guide provides a comprehensive framework for the systematic exploration of this chemical space. By leveraging established synthetic methodologies and a targeted biological evaluation cascade, researchers can efficiently unlock the therapeutic potential of these novel derivatives. The insights gained from SAR studies will be instrumental in optimizing hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties. The journey from scaffold conception to a potential clinical candidate is arduous, but the foundational strategies outlined herein provide a clear and scientifically rigorous path forward.

V. References

-

CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. Available at:

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gant, T. G., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

-

Kulkarni, P. M., et al. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

-

Loh, Y. S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

-

Al-Ostath, A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

-

De la Torre, J. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

-

Svirshchevskaya, E. V., & Vasilevsky, S. F. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide (6e). In Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-メチルインドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1,6-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-dimethyl-1H-indole-2-carboxylic acid

Introduction

This compound is a member of the indole-2-carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of this core structure have been explored for various therapeutic applications, including as potential HIV-1 integrase inhibitors and antioxidants.[1][2][3] A thorough understanding of the molecule's structural and electronic properties is paramount for rational drug design, quality control, and mechanism-of-action studies. Spectroscopic analysis provides the fundamental data required for this characterization.

This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of the expected (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ).[4] While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound features an indole core, which is a bicyclic aromatic heterocycle. Key substitutions include a methyl group on the indole nitrogen (N1), a carboxylic acid at the C2 position, and a second methyl group on the benzene ring at the C6 position.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted spectrum for this compound would be complex, particularly in the aromatic region, but highly informative.

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton in a typical deuterated solvent like DMSO-d₆. DMSO is often used for carboxylic acids as it can solubilize the compound and often allows for the observation of the acidic proton.[5]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| COOH | ~12.0 - 13.0 | Broad singlet | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] |

| H-7 | ~7.5 - 7.7 | d | J ≈ 8.0 - 8.5 | Ortho-coupled to H-5 (meta is negligible). Deshielded by the proximity to the pyrrole ring. |

| H-5 | ~6.9 - 7.1 | dd | J ≈ 8.0 - 8.5, J ≈ 1.5 - 2.0 | Ortho-coupled to H-7 and meta-coupled to H-4. |

| H-4 | ~7.2 - 7.4 | d | J ≈ 1.5 - 2.0 | Meta-coupled to H-5. Appears as a narrow doublet or singlet-like peak. |

| H-3 | ~7.0 - 7.2 | s | N/A | Singlet, as adjacent positions (C2 and C3a) have no protons. Its chemical shift is influenced by the adjacent carboxyl group. |

| N1-CH₃ | ~3.8 - 4.0 | s | N/A | Methyl group attached to nitrogen is deshielded by the heteroatom and the aromatic system. |

| C6-CH₃ | ~2.4 - 2.5 | s | N/A | Aromatic methyl group protons typically appear in this region. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks.

Predicted ¹³C NMR Data

Based on typical chemical shifts for indole derivatives and carboxylic acids, the following assignments are predicted.[6][7]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxyl) | ~165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[7] |

| C7a | ~138 - 140 | Quaternary carbon at the fusion of the two rings. |

| C6 | ~132 - 135 | Aromatic carbon bearing the methyl group. |

| C2 | ~130 - 133 | Carbon attached to the carboxylic acid and nitrogen. |

| C3a | ~128 - 130 | Quaternary carbon at the pyrrole-benzene ring junction. |

| C5 | ~123 - 126 | Aromatic methine carbon. |

| C4 | ~120 - 122 | Aromatic methine carbon. |

| C7 | ~110 - 112 | Aromatic methine carbon, typically upfield in indoles. |

| C3 | ~105 - 108 | Pyrrole ring carbon, often appearing significantly upfield. |

| N1-CH₃ | ~30 - 35 | Methyl carbon attached to nitrogen. |

| C6-CH₃ | ~20 - 22 | Aromatic methyl carbon. |

Experimental Workflow: 2D NMR for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable. The workflow below illustrates how Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments validate the proposed structure.

Caption: Workflow for unambiguous structural assignment using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid (Dimer) |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring |

| ~1400-1440 | Medium | O-H bend | Carboxylic Acid |

| ~1210-1320 | Medium | C-O stretch | Carboxylic Acid |

| ~2920-2980 | Weak-Medium | C-H stretch | Methyl groups |

Causality Behind the Spectral Features: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band, which often spans from 2500 to 3300 cm⁻¹.[8] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a cyclic dimer in the solid state or in concentrated solutions.[9] This same hydrogen bonding interaction lowers the C=O stretching frequency from what would be expected for an isolated carbonyl, typically placing it around 1710 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique that induces fragmentation.

Predicted Fragmentation Pathway

Upon ionization, the molecular ion ([M]⁺˙) would be observed at m/z = 189. The fragmentation of aromatic carboxylic acids is often characterized by specific losses.[10]

-

Loss of Hydroxyl Radical: A common initial fragmentation is the loss of the hydroxyl group (•OH), leading to a prominent acylium ion.

-

[M]⁺˙ (m/z 189) → [M - OH]⁺ (m/z 172)

-

-

Loss of Carboxyl Group: Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), resulting in the indole core fragment.

-

[M]⁺˙ (m/z 189) → [M - COOH]⁺ (m/z 144)

-

-

Decarbonylation of Acylium Ion: The acylium ion (m/z 172) can further lose carbon monoxide (CO).

-

[M - OH]⁺ (m/z 172) → [M - OH - CO]⁺ (m/z 144)

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.

-

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Data Interpretation: Identify the molecular ion peak [M]⁺˙ at m/z 189. Analyze the lower mass fragments to confirm they correspond to logical losses from the parent structure, as outlined above.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key . By integrating foundational spectroscopic principles with comparative data from related structures, we have established a detailed framework for the characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols and validation workflows, offer researchers a robust starting point for empirical studies. Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical and pharmaceutical research, ensuring sample purity, confirming structural identity, and enabling further investigation into the biological activities of this promising class of compounds.

References

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777857, this compound. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. [Link]

-

Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. [Link]

-

Semantic Scholar. (n.d.). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

RSC Publishing. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

-

ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 4. This compound | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

The Indole-2-Carboxylic Acid Scaffold: Therapeutic Target Validation & Medicinal Chemistry Strategies

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a distinct pharmacophore within the "privileged" indole class. Unlike its C3-substituted counterparts (e.g., tryptamines, auxins), the C2-carboxyl moiety confers unique electronic rigidity and hydrogen-bond donor/acceptor capabilities that mimic key biological substrates. This guide delineates the validated therapeutic targets of I2CAs, moving beyond generic screening data to mechanistic causality. We focus on three high-value domains: NMDA receptor modulation (Neuroprotection) , Cytosolic Phospholipase A2 inhibition (Inflammation/Metabolic) , and HIV-1 Integrase inhibition (Virology) .

Structural Rationale & Chemical Space

The I2CA core functions as a bioisostere for the glycine backbone and the arachidonyl carboxylate headgroup.

-

Electronic Effects: The electron-withdrawing C2-carboxyl group lowers the pKa of the indole N-H, enhancing its hydrogen bond donor capability compared to indole alone.

-

Chelation Potential: The proximity of the indole nitrogen and the C2-carbonyl oxygen creates a bidentate ligand field, critical for metalloenzyme inhibition (e.g., Mg²⁺ in HIV Integrase).

-

Vectorial Functionalization: Substitution at the C3, C5, and C6 positions allows for precise tuning of lipophilicity and steric fit without disrupting the primary pharmacophore at C2.

Validated Therapeutic Targets

Neuropharmacology: NMDA Receptor Glycine Site Antagonism

Target: Glycine binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Mechanism: Competitive Antagonism. Clinical Context: Stroke, Epilepsy, Neuropathic Pain.

The I2CA scaffold mimics the glycine structure but provides additional bulk that prevents receptor closure/activation. Unlike glutamate site antagonists, glycine site antagonists (GSAs) offer neuroprotection with a reduced side-effect profile (less psychotomimetic activity).

-

Key Compound: SM-31900 (and related tricyclic derivatives).[1][2]

-

Mechanistic Insight: The carboxylic acid interacts with Arg482 and Thr518 in the GluN1 ligand-binding domain (LBD), mimicking the glycine carboxylate. The indole ring engages in

-stacking with aromatic residues (Phe484), while C3-substituents fill the hydrophobic pocket, locking the receptor in an inactive conformation.

Inflammation & Metabolism: cPLA2 Inhibition

Target: Group IVA Cytosolic Phospholipase A2 (cPLA2

cPLA2

-

Key Compounds: Efipladib (WAY-196025) , ASB14780 .

-

Mechanistic Insight: The I2CA core mimics the sn-2 ester bond of the phospholipid substrate. Long lipophilic chains attached at the indole N1 or C3 position extend into the hydrophobic channel normally occupied by the arachidonyl tail. The C2-acid coordinates with the catalytic Ser228/Asp549 dyad or the oxyanion hole, effectively blocking hydrolysis.

Virology: HIV-1 Integrase Inhibition

Target: HIV-1 Integrase (Catalytic Core Domain). Mechanism: Strand Transfer Inhibition (INSTI) via Metal Chelation.

-

Mechanistic Insight: The catalytic activity of integrase relies on two Mg²⁺ ions. The I2CA motif (specifically the coplanar indole nitrogen and C2-carboxyl oxygen) forms a "chelating triad" with the metal ions, displacing the viral DNA 3'-OH end and preventing strand transfer into the host genome.

-

SAR Criticality: A hydrophobic benzyl/halogenated group at C3 is required to interact with the viral DNA/enzyme interface (

-stacking), stabilizing the inhibitor-enzyme complex.

Data Summary: Potency & Selectivity

| Compound Class | Primary Target | Key Pharmacophore Feature | Potency Metric | Reference |

| SM-31900 | NMDA Glycine Site | Tricyclic Indole-2-COOH | [1] | |

| Efipladib | cPLA2 | Indole-1-sulfonamide-2-COOH | [2] | |

| Compound 17a | HIV-1 Integrase | C3-benzyloxy-C6-fluoro I2CA | [3] | |

| GK420 | cPLA2 | Thiazolyl Ketone I2CA deriv. | [4] |

Visualization of Signaling Pathways

Diagram 1: cPLA2 Inhibition & Downstream Inflammatory Cascade

This diagram illustrates the causality of targeting cPLA2

Caption: Mechanism of Action for Indole-2-Carboxylic Acid based cPLA2 inhibitors preventing eicosanoid storm.

Experimental Protocols (Self-Validating Systems)

Protocol: Scalable Synthesis of Indole-2-Carboxylic Acids (Modified Reissert)

Rationale: The classical Fischer indole synthesis can be harsh and regio-nonspecific for certain substrates. The Reissert method (reductive cyclization) offers superior control for 2-substituted indoles.

Reagents:

-

o-Nitrotoluene derivative (1.0 eq)

-

Diethyl oxalate (1.5 eq)

-

Potassium ethoxide (KOEt) or NaOEt (freshly prepared)

-

Zinc powder / Acetic Acid (for reduction)

Step-by-Step Methodology:

-

Enolate Formation (Critical Control Point):

-

In a flame-dried flask under Argon, dissolve o-nitrotoluene in anhydrous ethanol.

-

Add diethyl oxalate.[5]

-

Add KOEt dropwise at 0°C. Validation: The solution must turn deep red/purple, indicating the formation of the potassium salt of o-nitrophenylpyruvate. If no color change, moisture has quenched the base.

-

Stir at RT for 16h.

-

-

Reductive Cyclization:

-

Evaporate ethanol. Dissolve the residue in Glacial Acetic Acid.[6]

-

Safety: Add Zinc powder in small portions (exothermic). Maintain temp < 60°C.

-

Reflux for 2 hours.[7]

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of the highly polar pyruvate intermediate and appearance of the fluorescent indole ester spot.

-

-

Hydrolysis & Purification:

-

Filter Zn residues. Pour filtrate into ice water.

-

Extract with EtOAc.

-

Saponify the ester using LiOH in THF/H2O (1:1) at RT for 4h.

-

Acidify to pH 3 with 1M HCl. The Indole-2-carboxylic acid will precipitate.

-

Recrystallize from EtOH/Water.

-

Protocol: High-Throughput Fluorescence Polarization Assay (NMDA Glycine Site)

Rationale: Direct radioligand binding ([³H]-Glycine) is cumbersome. A competitive FP assay using a fluorescently labeled glycine-site ligand allows for rapid

Materials:

-

NMDA Receptor source: Rat forebrain membranes or recombinant GluN1/GluN2A.

-

Tracer: Fluorescein-labeled DCKA (5,7-dichlorokynurenic acid derivative).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Baseline Calibration: Measure FP of free Tracer (should be low, ~30-50 mP).

-

Binding: Incubate Membranes + Tracer (10 nM). FP should increase (~200-300 mP) due to reduced rotation of the bound tracer.

-

Competition: Add serial dilutions of the Test I2CA Compound.

-

Readout: Measure FP. A decrease in mP indicates displacement of the Tracer.

-

Validation: Use Glycine (

nM) and DCKA (

Structure-Activity Relationship (SAR) Logic

Diagram 2: SAR Decision Tree for I2CA Derivatives

This diagram guides the medicinal chemist on how to modify the I2CA core for specific targets.

Caption: Strategic derivatization of the Indole-2-Carboxylic Acid core for distinct therapeutic outcomes.

References

-

Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry, 2003. [Link]

-

Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib. Journal of Medicinal Chemistry, 2008.[8] [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2017. [Link]

-

Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Communications Biology, 2025.[3] [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 1989.[9] [Link]

-

Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 5, p.650. [Link]

Sources

- 1. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 8. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A-001: A Strategic Guide for the Preliminary In Vitro Evaluation of 1,6-dimethyl-1H-indole-2-carboxylic Acid

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document outlines a comprehensive, tiered strategy for the preliminary in vitro evaluation of the novel compound 1,6-dimethyl-1H-indole-2-carboxylic acid (designated herein as A-001 ). In the absence of extensive public data on this specific molecule, this guide leverages established methodologies for analogous compounds to propose a scientifically rigorous screening cascade. The primary objectives are to establish a foundational biological activity profile, identify potential therapeutic avenues, and generate decision-driving data for future development. This whitepaper provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to undertake a thorough preliminary investigation of A-001 .

Introduction and Rationale

The indole nucleus is a cornerstone of numerous pharmacologically active agents. Its derivatives are known to exhibit anticancer, anti-inflammatory, and antiviral properties, among others.[1][2][3] The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for developing novel inhibitors of enzymes such as HIV-1 integrase.[4][5] The subject of this guide, this compound (A-001 ), is a novel analogue whose biological potential remains uncharacterized.

A preliminary in vitro evaluation is the most resource-effective first step in the drug discovery process. It serves to rapidly assess the compound's general cytotoxicity and to probe for specific biological activities in cell-free or cell-based assays. This initial screen provides a "fail fast, fail cheap" approach, ensuring that only compounds with desirable activity and acceptable toxicity profiles are advanced to more complex and costly stages of research.

Given the known activities of related indole structures, this guide proposes a dual-pronged initial investigation targeting two high-impact therapeutic areas: oncology and inflammation .

-

Oncological Potential: Many indole derivatives modulate signaling pathways critical to cancer cell survival and proliferation, such as the PI3K/Akt/mTOR/NF-κB pathway.[6][7][8] Therefore, an initial broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is a logical starting point.

-

Anti-inflammatory Potential: Indole derivatives have also been explored as anti-inflammatory agents, notably through the inhibition of cyclooxygenase (COX) enzymes.[9][10] A targeted assay against COX-2, an enzyme often upregulated during inflammation, will provide valuable insight into this potential mechanism.[11]

Proposed In Vitro Screening Cascade

A tiered or cascaded approach to screening is essential for efficient decision-making. This workflow prioritizes broad, cost-effective assays first, followed by more specific, mechanism-of-action studies for compounds that demonstrate promising activity.

Caption: Proposed workflow for the in vitro evaluation of A-001.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and quality checks.

Experiment 1: Broad-Spectrum Cytotoxicity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Its primary purpose here is to determine if A-001 has a general cytotoxic effect and to calculate its half-maximal inhibitory concentration (IC50) across different cancer types. This initial screen is crucial for identifying a potential therapeutic window.[13][14]

Methodology:

-

Cell Line Panel:

-

MCF-7 (Human Breast Adenocarcinoma)

-

A549 (Human Lung Carcinoma)

-

HCT116 (Human Colon Carcinoma)

-

HEK293 (Human Embryonic Kidney - as a non-cancerous control)

-

-

Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of A-001 in DMSO. Perform a serial dilution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of A-001 .

-

Controls:

-

Vehicle Control: Cells treated with medium containing 0.5% DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

-

Untreated Control: Cells in medium only.

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Experiment 2: COX-2 Enzyme Inhibition Assay

Causality: This cell-free, enzymatic assay directly measures the ability of A-001 to inhibit the activity of human recombinant cyclooxygenase-2 (COX-2).[10][16] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11] A positive result in this assay would strongly suggest a specific anti-inflammatory mechanism of action, independent of general cytotoxicity.

Methodology:

-

Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (e.g., Abcam, ab283401) which typically measures the fluorescence generated from the peroxidase activity of COX.[11]

-

Reagents:

-

Human Recombinant COX-2 Enzyme

-

Arachidonic Acid (Substrate)

-

Fluorometric Probe

-

Assay Buffer

-

-

Compound Preparation: Prepare serial dilutions of A-001 in assay buffer. Concentrations should span a range informed by the cytotoxicity assay (e.g., 0.01 µM to 50 µM).

-

Controls:

-

Negative Control: No inhibitor.

-

Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).[16]

-

Background Control: No enzyme.

-

-

Assay Procedure (in 96-well black plate):

-

Add COX-2 enzyme to all wells except the background control.

-

Add A-001 , Celecoxib, or buffer (for negative control) to the respective wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the fluorometric probe and arachidonic acid.

-

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535/587 nm) in kinetic mode for 15-30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each concentration: (% Inhibition) = ((Slope of Negative Control - Slope of Treated) / Slope of Negative Control) * 100.

-

Plot the % Inhibition against the log of the compound concentration to determine the IC50 value.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Cytotoxicity Profile of A-001 (48h Incubation)

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| MCF-7 | Breast | [Insert Value] | [Insert Value] |

| A549 | Lung | [Insert Value] | [Insert Value] |

| HCT116 | Colon | [Insert Value] | [Insert Value] |